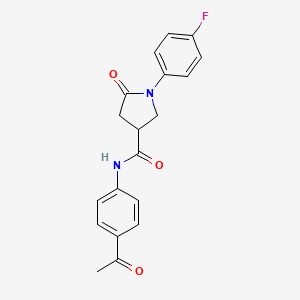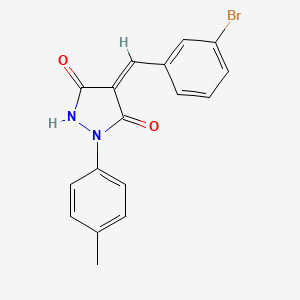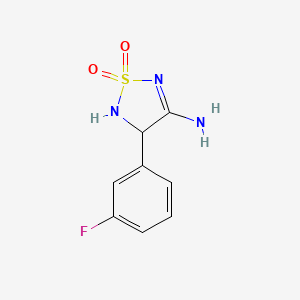
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AFOP-1 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a pyrrolidinecarboxamide derivative and has been synthesized using a unique method.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation, reduce inflammation, and inhibit viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have a low toxicity profile, making it suitable for various scientific applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has various advantages and limitations for lab experiments. The compound has a high purity and yield, making it suitable for various scientific applications. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has a low toxicity profile, making it safe for use in lab experiments. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are various future directions for N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide research. The compound has shown promising results in various scientific applications, including anticancer, anti-inflammatory, and antiviral research. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its yield and purity. Further studies can also be conducted to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, future research can focus on developing derivatives of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability for various scientific applications.
Conclusion:
In conclusion, N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been synthesized using a unique method and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a low toxicity profile and has various advantages and limitations for lab experiments. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, understanding its mechanism of action, and developing derivatives with improved solubility and bioavailability.
Métodos De Síntesis
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized using a unique method that involves the reaction of 4-acetylphenylhydrazine and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then subjected to cyclization using 2,4-pentanedione to yield N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases. The compound has also been tested for its antiviral properties and has shown promising results against various viruses.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12(23)13-2-6-16(7-3-13)21-19(25)14-10-18(24)22(11-14)17-8-4-15(20)5-9-17/h2-9,14H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIYEPDASWKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)



![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)

![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)